1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the introduction of the substituents. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-amino-1H-pyrazole-3-carboxamide with formamide can yield the pyrazolo[3,4-d]pyrimidine core .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can disrupt cellular processes such as cell cycle progression and apoptosis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- include other pyrazolopyrimidine derivatives, such as:
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares the pyrazolopyrimidine core but lacks the methoxy and piperazinyl substituents.
Pyrazolo[3,4-d]pyrimidine derivatives with different substituents: These compounds may have variations in the functional groups attached to the core structure, leading to differences in their biological activity and applications.
The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H27N7O2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C24H27N7O2/c1-29-10-12-30(13-11-29)21-9-4-18(14-22(21)33-3)27-24-25-15-17-16-26-31(23(17)28-24)19-5-7-20(32-2)8-6-19/h4-9,14-16H,10-13H2,1-3H3,(H,25,27,28) |
InChI Key |
MWYFHEYFOMQIDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C4C=NN(C4=N3)C5=CC=C(C=C5)OC)OC |
Origin of Product |
United States |
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